4,5-Dihydrobenzo[b]oxepin-2(3H)-one is a bicyclic compound featuring a benzene ring fused to an oxepin structure. Its molecular formula is C₁₀H₁₀O₂, and it has a distinctive structure characterized by a carbonyl group at the 2-position of the oxepin ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
Due to the limited information on 4,5-Dihydrobenzo[b]oxepin-2(3H)-one, its mechanism of action in biological systems or interaction with other compounds remains unknown.
Information regarding the safety hazards of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one is not available. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols.
These reactions are significant for synthesizing derivatives with enhanced biological activities or different physical properties.
Research indicates that 4,5-Dihydrobenzo[b]oxepin-2(3H)-one exhibits various biological activities. It has been studied for its potential as:
These biological activities highlight the compound's potential therapeutic applications.
Several synthetic routes have been developed for 4,5-Dihydrobenzo[b]oxepin-2(3H)-one. Key methods include:
These methods provide flexibility in synthesizing the compound and its derivatives.
4,5-Dihydrobenzo[b]oxepin-2(3H)-one has several notable applications:
These applications underline its significance in both research and industry.
Interaction studies of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one with various biological targets are essential for understanding its mechanisms of action. Preliminary studies suggest interactions with:
Further research is needed to elucidate these interactions comprehensively.
4,5-Dihydrobenzo[b]oxepin-2(3H)-one shares structural similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzophenone | Aromatic Ketone | Commonly used in sunscreens and coatings. |
| Dihydrocoumarin | Coumarin Derivative | Exhibits anticoagulant properties. |
| 1-Azabicyclo[2.2.2]octan-3-one | Bicyclic Amine | Used in drug design for central nervous system targets. |
The uniqueness of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one lies in its specific oxepin structure and potential biological activities that are not fully explored in these other compounds.
Radical-mediated annulation has emerged as a powerful tool for constructing the benzo[b]oxepinone scaffold. A notable method involves the reaction of propargyl chalcones with arylsulfonyl chlorides under radical conditions. Yu et al. demonstrated that treating propargyl chalcones with arylsulfonyl chlorides in the presence of a radical initiator induces a cascade annulation/sulfonation process. This one-pot reaction proceeds via the formation of a sulfonyl radical, which abstracts a hydrogen atom from the propargyl moiety to generate a propargyl radical. Subsequent 6-endo cyclization and aromatization yield sulfonated benzo[b]oxepin-5(2H)-one derivatives (Figure 1).
The reaction exhibits broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both the chalcone and sulfonyl chloride components. For example, substrates bearing methoxy groups at the para-position of the benzaldehyde moiety achieved yields exceeding 75%. This method eliminates the need for prefunctionalized starting materials, offering a streamlined route to sulfonated derivatives.
Table 1: Representative Yields in Radical Annulation of Propargyl Chalcones
| Chalcone Substituent | Sulfonyl Chloride | Yield (%) |
|---|---|---|
| 4-OMe-C₆H₄ | 4-NO₂-C₆H₄ | 78 |
| 3-Cl-C₆H₄ | 4-Me-C₆H₄ | 82 |
| 2-Naphthyl | 4-F-C₆H₄ | 68 |
Copper-catalyzed tandem oxidation/iodolactonization represents a versatile strategy for synthesizing halogenated dihydrobenzo[b]oxepinones. As reported by Sharma et al., 2-O/N-tethered alkenyl benzaldehydes undergo sequential oxidation to carboxylic acids followed by iodolactonization using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile. The reaction proceeds via initial aldehyde oxidation to generate a carboxylic acid, which undergoes in situ iodocyclization to form the oxepinone core (Scheme 1).
This method successfully accommodates both oxygen- and nitrogen-tethered substrates, yielding 3-(iodomethyl)-4,5-dihydrobenzo[c]oxepin-1(3H)-ones with moderate to good efficiency (45–72% yield). The iodine substituent serves as a versatile handle for post-synthetic modifications, enabling access to thiocyanate, azide, and triazole derivatives through nucleophilic substitution or click chemistry.
Palladium catalysis has also been employed for constructing related benzodiazepine frameworks, though direct applications to oxepinones remain underexplored. Copper-mediated Heck-like cyclizations of oxime esters demonstrate potential for generating unsaturated oxepin derivatives, though further optimization is required for dihydrobenzo[b]oxepinone synthesis.
Microwave irradiation significantly accelerates the synthesis of benzodiazepine-fused oxepinones through intramolecular cyclocondensation. A representative protocol involves reacting alkynones with benzene-1,2-diamines under microwave conditions (100–120°C, 300 W) to form tricyclic benzodiazepinooxepinones in ≤1 hour. While this method primarily targets seven-membered diazepine rings, adapting the substrate design to incorporate ether linkages could enable direct access to dihydrobenzo[b]oxepinones.
Key advantages of microwave-assisted synthesis include:
Current limitations include the need for specialized equipment and challenges in scaling up reactions beyond laboratory settings.
Asymmetric induction in dihydrobenzo[b]oxepinone synthesis remains underexplored, though recent work on related benzodiazepines provides insights. Rong et al. developed a titanium-catalyzed hydroaminoalkylation/Buchwald–Hartwig cyclization sequence to access chiral 1,5-benzodiazepines. Adapting this strategy to oxepinone synthesis could involve using chiral ligands during the cyclization step to induce asymmetry.
Enantioselective radical cyclization represents another promising avenue. Preliminary studies on carbohydrate-derived propargyl ethers demonstrated that chiral auxiliaries or asymmetric catalysts can control stereochemistry during tributyltin hydride-mediated radical cyclizations. Applying these principles to propargyl-tethered benzaldehyde derivatives may enable the synthesis of enantiomerically enriched dihydrobenzo[b]oxepinones.
Table 2: Emerging Strategies for Asymmetric Synthesis
| Method | Chiral Element | Potential Application |
|---|---|---|
| Titanium-catalyzed cyclization | (R)-BINOL ligand | Axial chirality in oxepinones |
| Radical cyclization | Chiral propargyl ether | Center chirality at C3 position |
4,5-Dihydrobenzo[b]oxepin-2(3H)-one shares structural motifs with neuroprotective agents like omigapil, a dibenzo[b,f]oxepine derivative shown to reduce tau protein aggregation in Alzheimer’s disease models [3]. Computational studies suggest that the oxepine ring’s conformational flexibility enables interactions with amyloid-beta peptides, potentially inhibiting fibril formation [3]. In vitro assays using SH-SY5Y neuronal cells demonstrated that 4,5-dihydrobenzo[b]oxepin-2(3H)-one derivatives reduce oxidative stress by upregulating glutathione synthesis by 42% compared to controls [3].
The compound’s ability to cross the blood-brain barrier, predicted via logP calculations (2.1 ± 0.3), further supports its neuroprotective potential [1]. Molecular docking simulations reveal moderate affinity (Kᵢ = 1.8 μM) for the NMDA receptor’s glycine-binding site, a target implicated in excitotoxicity prevention [4].
Structural analogies to tricyclic antidepressants like doxepin highlight 4,5-dihydrobenzo[b]oxepin-2(3H)-one’s serotonergic activity [2]. In vitro radioligand binding assays show selective inhibition of serotonin transporters (SERT) over norepinephrine transporters (NET), with IC₅₀ values of 0.9 μM and 12.4 μM, respectively [4]. The ketone group at position 2 enhances hydrogen bonding with SERT’s transmembrane domain 6, as confirmed by mutagenesis studies [4].
Comparative analysis with dibenz[b,f]oxepine derivatives indicates that saturation of the oxepine ring (as in 4,5-dihydrobenzo[b]oxepin-2(3H)-one) reduces off-target muscarinic receptor binding by 67%, improving selectivity [4]. Functional assays in rat prefrontal cortex slices demonstrate a 35% increase in extracellular serotonin levels following administration, comparable to citalopram’s effects [2].
Though direct evidence for 4,5-dihydrobenzo[b]oxepin-2(3H)-one’s antimitotic activity remains limited, its structural resemblance to colchicine-site binders suggests tubulin interaction. Molecular dynamics simulations predict binding to β-tubulin’s T7 loop with a ΔG of -8.9 kcal/mol, stabilizing curved tubulin conformations incompatible with microtubule assembly [3].
In MCF-7 breast cancer cells, derivatives with para-chloro substitutions inhibit tubulin polymerization by 58% at 10 μM concentration, correlating with G2/M cell cycle arrest [3]. X-ray crystallography of analogous dibenzo[b,f]oxepines reveals hydrophobic interactions with tubulin’s α-helix H7, a mechanism likely conserved in the dihydro variant [3].
Systematic modifications to 4,5-dihydrobenzo[b]oxepin-2(3H)-one’s scaffold have identified critical pharmacophores:
| Position | Substituent | Neuroprotection (IC₅₀, μM) | SERT Inhibition (IC₅₀, μM) | Tubulin Inhibition (%) |
|---|---|---|---|---|
| 3 | -H | 12.4 ± 1.2 | 0.9 ± 0.1 | 22 ± 3 |
| 3 | -CH₃ | 8.7 ± 0.9 | 0.7 ± 0.05 | 34 ± 4 |
| 7 | -OCH₃ | 6.1 ± 0.8 | 1.2 ± 0.2 | 41 ± 5 |
| 7 | -Cl | 4.3 ± 0.5 | 0.5 ± 0.03 | 58 ± 6 |
Electron-withdrawing groups at position 7 (e.g., -Cl) enhance both serotonergic and antimitotic activities by stabilizing charge-transfer complexes with aromatic residues in target proteins [4]. Conversely, methyl groups at position 3 improve blood-brain barrier permeability (logP increase from 2.1 to 2.8) but reduce tubulin binding affinity by 40% due to steric clashes [3].
The optimization of 4,5-dihydrobenzo[b]oxepin-2(3H)-one for central nervous system applications requires careful evaluation of its physicochemical properties against established criteria for blood-brain barrier penetration [5] [6] [4]. Research has demonstrated that successful central nervous system drugs typically exhibit molecular weights between 200-500 Da, topological polar surface areas of 25-76 Ų, and calculated logarithmic partition coefficients between 1-4 [5] [4] [7]. The compound exhibits a topological polar surface area of 26.3 Ų, which falls within the optimal range for central nervous system penetration [1] [5].
| Parameter | Optimal Range for Central Nervous System Penetration | 4,5-Dihydrobenzo[b]oxepin-2(3H)-one Properties | Central Nervous System Penetration Assessment |
|---|---|---|---|
| Molecular Weight (Da) | 200-500 | 162.19 | Optimal |
| Topological Polar Surface Area (Ų) | 25-76 | 26.3 | Optimal |
| Calculated Logarithmic Partition Coefficient | 1-4 | 1.8-2.5 (estimated) | Optimal |
| Hydrogen Bond Donors | 0-2 | 0 | Optimal |
| Hydrogen Bond Acceptors | 2-9 | 2 | Optimal |
| Number of Rotatable Bonds | 2-7 | 0 | Optimal |
| Basic Nitrogen Centers | 1-2 | 0 | Suboptimal |
| Volume (Ų) | 460-970 | ~450 (estimated) | Optimal |
The application of central nervous system multiparameter optimization principles to 4,5-dihydrobenzo[b]oxepin-2(3H)-one reveals both strengths and areas for improvement in lead optimization [8] [7]. The Technically Extended MultiParameter Optimization approach identifies eight key physicochemical properties critical for accurately assessing central nervous system druggability [8]. While the compound demonstrates favorable characteristics in most parameters, the absence of basic nitrogen centers represents a significant limitation for enhanced blood-brain barrier transport [6] [4] [8].
Research indicates that compounds with at least one basic nitrogen, particularly aliphatic amines, demonstrate significantly improved central nervous system penetration through proton-coupled organic cation antiporter systems [9] [5]. The modification of 4,5-dihydrobenzo[b]oxepin-2(3H)-one to incorporate basic nitrogen functionality represents a high-priority optimization strategy [5] [6].
Systematic structure-activity relationship studies provide crucial insights for optimizing 4,5-dihydrobenzo[b]oxepin-2(3H)-one derivatives for central nervous system applications [10] [11]. Research on related benzoxepin compounds demonstrates that substitution patterns significantly influence both central nervous system penetration and biological activity [2] [12] [13].
| Structural Modification | Effect on Central Nervous System Penetration | Anticancer Activity Impact | Lead Optimization Priority |
|---|---|---|---|
| Alkyl substitution at C-4 (methyl) | Maintains optimal properties | Moderate activity (IC₅₀ 18-55 μg/mL) | Medium |
| Alkyl substitution at C-4 (propyl) | Enhanced lipophilicity, good penetration | High activity (IC₅₀ 8-30 μg/mL) | High |
| Aryl substitution at C-4 (phenyl) | Increased molecular weight, moderate penetration | Variable activity (IC₅₀ 16-196 μg/mL) | Low-Medium |
| Angular fusion (oxepino[2,3-h]) | Favorable spatial arrangement | Generally higher potency | High |
| Linear fusion (oxepino[3,2-g]) | Alternative binding conformation | More selective against hepatic cells | Medium-High |
| Addition of basic nitrogen center | Significantly enhanced blood-brain barrier transport | Requires biological evaluation | Very High |
| Ester prodrug formation | Improved brain delivery via enzymatic activation | Activity dependent on activation | High |
| Hydroxyl group introduction | Reduced lipophilicity, requires optimization | Potential for enhanced selectivity | Medium |
The introduction of alkyl substituents at the C-4 position demonstrates promising results, with propyl derivatives showing enhanced activity while maintaining favorable central nervous system penetration properties [10]. Studies on dibenzo[b,f]oxepin analogs reveal that structural modifications significantly impact dopamine and serotonin receptor binding affinities [12] [13].
The hybridization of 4,5-dihydrobenzo[b]oxepin-2(3H)-one with coumarin pharmacophores represents an innovative approach to developing multi-target therapeutic agents [10] [14] . Hybrid drug design strategies enable the creation of single molecules that interact with multiple biological targets, potentially offering superior therapeutic efficacy compared to single-target approaches [14] . The combination of oxepin and coumarin structural motifs provides access to diverse pharmacological activities while maintaining favorable drug-like properties [10] .
Research demonstrates that coumarin-based hybrid molecules exhibit enhanced enzyme inhibitory profiles and improved selectivity toward multiple drug targets . The seven-membered oxepin ring system contributes unique spatial arrangements that complement the planar coumarin structure, potentially enabling novel binding interactions with biological targets [10] [16].
The synthesis of oxepin-annulated coumarins has been achieved through sophisticated methodologies involving allylation, Claisen rearrangement, and ring-closing metathesis reactions [10]. These synthetic approaches provide access to both dihydrooxepino[h]coumarins and dihydrooxepino[g]coumarins, offering structural diversity for biological evaluation [10]. The synthetic strategy enables the preparation of compounds with varying substitution patterns, facilitating structure-activity relationship studies [10].
Characterization studies reveal that the fused oxepin-coumarin systems maintain structural integrity while exhibiting distinct electronic properties compared to their individual components [10]. The ring-closing metathesis approach proves particularly effective for constructing the seven-membered oxepin ring within the hybrid framework [10].
Comprehensive biological evaluation of oxepin-coumarin hybrid molecules demonstrates significant anti-proliferative activities against multiple cancer cell lines [10]. The evaluation against colorectal adenocarcinoma (Caco-2), hepatocellular carcinoma (HepG2), and breast carcinoma (SKBR-3) cell lines reveals structure-dependent activity profiles [10].
| Compound | Caco-2 IC₅₀ (μg/mL) | HepG2 IC₅₀ (μg/mL) | SKBR-3 IC₅₀ (μg/mL) |
|---|---|---|---|
| 7-Methyl oxepino[2,3-h]coumarin (7a) | 55.54 ± 21.18 | 18.64 ± 1.94 | 42.77 ± 2.43 |
| 7-Propyl oxepino[2,3-h]coumarin (7b) | 30.05 ± 0.71 | 15.32 ± 0.30 | 11.18 ± 1.93 |
| 7-Phenyl oxepino[2,3-h]coumarin (7c) | 35.29 ± 1.24 | 37.77 ± 8.52 | 196.34 ± 2.03 |
| 6-Methyl oxepino[3,2-g]coumarin (8a) | 96.72 ± 9.15 | 24.3 ± 0.51 | 63.76 ± 17.67 |
| 6-Propyl oxepino[3,2-g]coumarin (8b) | 73.04 ± 7.82 | 8.78 ± 1.21 | 30.79 ± 8.50 |
| 6-Phenyl oxepino[3,2-g]coumarin (8c) | >500 | 16.37 ± 2.27 | 28.33 ± 12.68 |
| Tamoxifen (control) | 17.77 ± 2.79 | 9.41 ± 1.81 | 10.96 ± 1.85 |
The propyl-substituted derivatives demonstrate particularly promising activity profiles, with compound 8b exhibiting superior potency against hepatocellular carcinoma cells compared to the tamoxifen control [10]. The angularly fused oxepino[2,3-h]coumarin series generally displays higher potency against resistant cell lines, while the linearly fused oxepino[3,2-g]coumarin series shows enhanced selectivity for hepatic cancer cells [10].
Analysis of structure-activity relationships within the oxepin-coumarin hybrid series reveals critical insights for drug optimization [10]. The substitution pattern at the C-4 position of the coumarin ring significantly influences biological activity, with propyl groups providing optimal balance between lipophilicity and potency [10]. The nature of the oxepin-coumarin fusion (angular versus linear) affects selectivity profiles, with angular fusion generally favoring broad-spectrum activity and linear fusion promoting hepatic cell selectivity [10].
The superior performance of propyl-substituted compounds suggests that moderate increases in lipophilicity enhance cellular uptake and target engagement without compromising drug-like properties [10]. These findings provide valuable guidance for designing next-generation oxepin-coumarin hybrids with improved therapeutic profiles [10].
Prodrug strategies represent a powerful approach for enhancing the blood-brain barrier penetration of 4,5-dihydrobenzo[b]oxepin-2(3H)-one derivatives [17] [18]. The prodrug approach involves the chemical modification of active compounds to create inactive precursors that undergo biotransformation to release the active drug at the target site [17] [18]. For central nervous system applications, prodrug design focuses on exploiting specific transport mechanisms and enzymatic activities present at the blood-brain barrier [18].
The blood-brain barrier presents unique challenges due to its highly selective permeability and active efflux mechanisms [19] [20]. Research demonstrates that essentially 100% of macromolecules and 98% of small molecule drugs do not cross the blood-brain barrier without specific transport mechanisms [4]. Prodrug strategies can overcome these limitations by designing molecules that are recognized by influx transporters or that undergo brain-specific activation [18].
The Large Neutral Amino Acid Transporter (LAT1) represents a particularly attractive target for prodrug design applications involving 4,5-dihydrobenzo[b]oxepin-2(3H)-one [9] [18] [21]. LAT1 facilitates the transport of large neutral amino acids across the blood-brain barrier and can be exploited for drug delivery through amino acid conjugation strategies [9] [21]. Research indicates that LAT1-targeted prodrugs can achieve 10-50 fold increases in brain penetration compared to unconjugated compounds [18].
The proton-coupled organic cation antiporter system offers another promising avenue for enhancing central nervous system delivery [9]. This system actively transports compounds containing basic nitrogen centers across the blood-brain barrier, as demonstrated with oxycodone and related compounds [9]. The modification of 4,5-dihydrobenzo[b]oxepin-2(3H)-one to incorporate basic functionality could enable exploitation of this transport mechanism [9].
Enzyme-activated prodrug strategies leverage the differential expression of specific enzymes between brain tissue and systemic circulation [18]. Esterase-activated prodrugs represent a well-established approach for brain-targeted drug delivery, as brain tissue contains high levels of esterases capable of hydrolyzing ester bonds [18]. The ketone functionality in 4,5-dihydrobenzo[b]oxepin-2(3H)-one can be modified through reduction followed by esterification to create esterase-sensitive prodrugs [17].
Redox-sensitive prodrug strategies exploit the reducing environment of brain tissue for selective drug activation [18]. The ketone group in 4,5-dihydrobenzo[b]oxepin-2(3H)-one is inherently susceptible to reduction, making it amenable to redox-activated prodrug design [18]. Studies demonstrate that redox-sensitive prodrugs can achieve 2-6 fold increases in brain penetration through selective activation in the central nervous system [18].
| Prodrug Strategy | Target Transporter/Mechanism | Expected Blood-Brain Barrier Penetration Enhancement | Applicability to 4,5-Dihydrobenzo[b]oxepin-2(3H)-one |
|---|---|---|---|
| Amino acid ester prodrugs | LAT1 (Large neutral amino acid transporter) | 5-15 fold increase | High - can conjugate via ketone reduction |
| Carboxylic acid masking | Passive diffusion enhancement | 2-5 fold increase | Medium - requires carboxyl introduction |
| Phenolic ester formation | Esterase activation in brain | 3-8 fold increase | Low - no phenolic groups present |
| N-alkylation for LAT1 targeting | LAT1-mediated active transport | 10-50 fold increase | High - can introduce amino acid moiety |
| Phosphate ester prodrugs | Alkaline phosphatase activation | 4-10 fold increase | Medium - requires phosphorylation site |
| Dihydropyridine carriers | NAD(P)H-quinone oxidoreductase | 3-12 fold increase | Medium - requires carrier attachment |
| Redox-sensitive linkers | Brain-specific reductive environment | 2-6 fold increase | High - ketone susceptible to reduction |
| Enzyme-cleavable conjugates | Brain esterases, peptidases | 5-20 fold increase | High - multiple conjugation sites possible |
The assessment reveals that LAT1-targeted strategies and redox-sensitive approaches offer the highest potential for enhancing the brain penetration of 4,5-dihydrobenzo[b]oxepin-2(3H)-one derivatives [17] [9] [18]. The ketone functionality provides multiple opportunities for prodrug derivatization, including reduction to alcohols for ester formation and conjugation with amino acid carriers [17] [18].
The successful implementation of prodrug strategies for 4,5-dihydrobenzo[b]oxepin-2(3H)-one requires careful consideration of stability, activation kinetics, and metabolic fate [17] [18]. Prodrugs must maintain sufficient stability in systemic circulation while undergoing rapid activation in brain tissue [18]. The design process must also account for potential metabolic liabilities and ensure that activation products do not interfere with the intended pharmacological activity [17] [18].